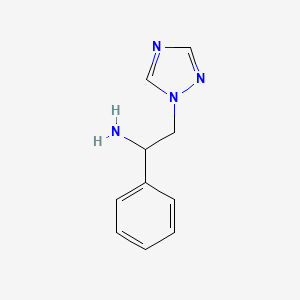

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-10(6-14-8-12-7-13-14)9-4-2-1-3-5-9/h1-5,7-8,10H,6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJDNCPFUPXEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Chemical Landscape of Triazole Containing Amines

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine belongs to the broad class of triazole-containing amines. The core of this class is the triazole ring, a five-membered heterocycle with the molecular formula C₂H₃N₃. mdpi.com This ring exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235), which are foundational structures in medicinal chemistry. nih.gov The 1,2,4-triazole nucleus, in particular, is a key structural feature in many compounds with diverse therapeutic applications. researchgate.net

The chemical significance of the triazole moiety stems from its unique physicochemical properties. It is characterized by weak basicity, notable dipole moments, and the capacity to act as both a hydrogen bond donor and acceptor. americanelements.com These characteristics are pivotal for facilitating interactions between a drug molecule and its biological target. americanelements.com The presence of three nitrogen atoms within the five-membered ring provides numerous opportunities for structural modifications, allowing for the generation of novel therapeutic agents. nih.gov Consequently, molecules incorporating the 1,2,4-triazole scaffold have been investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net The amine functional group attached to the ethylphenyl chain further adds to the molecule's chemical character, providing a basic center that can engage in ionic interactions and hydrogen bonding, which are often crucial for biological activity.

Historical Trajectory and Evolution of Research Interest in the Compound Class

The exploration of azole compounds in medicine and agriculture began in the mid-1960s. uq.edu.au A significant milestone was the discovery of the antifungal properties of azole derivatives in 1944. nih.gov This foundational work eventually led to the development of a class of compounds known as "azole fungicides and antimycotics," which established new standards for efficacy in controlling fungal diseases in both humans and plants. uq.edu.au

The initial breakthrough in the clinical application of azoles came with the development of imidazole-based drugs like clotrimazole. uq.edu.au However, research soon demonstrated that 1,2,4-triazole (B32235) derivatives were often superior for controlling phytopathogenic fungi. uq.edu.au The search for less toxic and more effective antifungal agents continued, leading to the release of ketoconazole, an oral imidazole, in the early 1980s. chemspider.com This was followed by a major advance with the introduction of the first-generation triazoles, fluconazole (B54011) and itraconazole. chemspider.com These compounds displayed a broader spectrum of activity and a significantly improved safety profile compared to their predecessors. chemspider.com

Despite their success, limitations such as drug resistance and suboptimal pharmacokinetic profiles spurred further research. chemspider.com This led to the development of "second-generation" triazoles, including voriconazole (B182144) and posaconazole, which exhibit greater potency and increased activity against resistant pathogens. chemspider.com This historical progression underscores a sustained and evolving research interest in triazole-containing compounds as a rich source of therapeutically valuable agents.

Current Research Paradigms and Scholarly Significance of 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethan 1 Amine

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published high-resolution ¹H or ¹³C NMR data for this compound are currently available. Such data would be crucial for confirming the molecular structure, determining the chemical environment of each proton and carbon atom, and elucidating the stereochemical relationship between the chiral center and the adjacent methylene (B1212753) group.

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

There is no available mass spectrometry data for this compound. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition and exact mass, while fragmentation analysis (MS/MS) would provide valuable information about the compound's structural connectivity.

Single-Crystal X-ray Diffraction Studies of this compound

A search of crystallographic databases reveals no deposited crystal structure for this compound.

Analysis of Molecular Conformation and Torsion Angles

Without a crystal structure, the precise molecular conformation and key torsion angles of the title compound remain undetermined.

Investigation of Crystal Packing and Intermolecular Interactions

Details regarding the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group, cannot be discussed without experimental crystallographic data.

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Functional Group Environment

No experimental Infrared (IR) or Raman spectra for this compound have been reported. This data would be essential for identifying the characteristic vibrational modes of the functional groups present, including the N-H stretching and bending vibrations of the primary amine, and the C-N stretching vibrations, providing insight into their local chemical environment.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The determination of the absolute configuration of chiral molecules, such as the enantiomers of this compound, is a critical aspect of stereochemistry, with significant implications in fields like pharmacology and materials science. Chiroptical spectroscopy, which encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-destructive method for assigning the absolute configuration of chiral compounds in solution.

These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. In Circular Dichroism, the difference in absorption of left and right circularly polarized light is measured as a function of wavelength. An optically active molecule will absorb one component more strongly than the other, resulting in a CD spectrum with positive or negative peaks (known as Cotton effects) in the region of its chromophores' absorption.

Optical Rotatory Dispersion, on the other hand, measures the variation of the angle of optical rotation with the wavelength of plane-polarized light. wikipedia.org As the wavelength approaches an absorption band of the chiral molecule, the optical rotation undergoes a characteristic change, which is also known as a Cotton effect. The sign and shape of the Cotton effect in both CD and ORD spectra are directly related to the three-dimensional arrangement of atoms around the stereocenter.

For a molecule like this compound, which contains a chiral center at the carbon atom bearing the amine and phenyl groups, two enantiomers exist. The phenyl and triazole moieties act as chromophores. The spatial disposition of these chromophores relative to each other and to the chiral center will dictate the chiroptical properties of each enantiomer.

The absolute configuration of each enantiomer can be assigned by comparing the experimentally measured CD and ORD spectra with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). wiley.com This computational approach involves first determining the stable conformations of the molecule and then calculating the chiroptical response for each conformer. The calculated spectra are then Boltzmann-averaged to provide a theoretical spectrum that can be compared with the experimental data. A good correlation between the experimental and calculated spectra for a specific enantiomer (e.g., the (R)- or (S)-enantiomer) allows for the unambiguous assignment of its absolute configuration.

As of the current literature survey, specific experimental and theoretical chiroptical data for this compound are not publicly available. The following tables are therefore presented as illustrative examples of how such data would be formatted and interpreted.

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (+)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (-)-enantiomer |

| 210 | +15,000 | -15,000 |

| 225 | -8,000 | +8,000 |

| 260 | +5,000 | -5,000 |

Note: This table contains hypothetical data for illustrative purposes.

Table 2: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Wavelength (nm) | Specific Rotation [α] (deg) for (+)-enantiomer | Specific Rotation [α] (deg) for (-)-enantiomer |

| 589 (Sodium D-line) | +45.5 | -45.5 |

| 436 | +98.2 | -98.2 |

| 365 | +180.1 | -180.1 |

Note: This table contains hypothetical data for illustrative purposes.

The data in these hypothetical tables illustrate the principle of enantiomeric opposition in chiroptical spectroscopy. The CD and ORD spectra of one enantiomer are mirror images of the other. For instance, if the (+)-enantiomer exhibits a positive Cotton effect at a certain wavelength, the (-)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This relationship is fundamental to the use of chiroptical methods for distinguishing between enantiomers and assigning their absolute configurations.

Biological Activities and Mechanistic Studies of 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethan 1 Amine

Investigation of Antifungal Efficacy at the Molecular and Cellular Level

Elucidation of Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase Inhibition Mechanisms

No specific studies detailing the inhibitory mechanisms of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine on cytochrome P450 lanosterol 14α-demethylase were found.

Impact on Fungal Ergosterol (B1671047) Biosynthesis Pathways and Membrane Integrity

Information regarding the specific impact of this compound on fungal ergosterol biosynthesis and membrane integrity is not available in the reviewed literature.

Cellular Permeability and Intracellular Target Engagement Studies

No research data was found concerning the cellular permeability or intracellular target engagement of this compound.

Exploration of Other Enzyme Systems and Receptor Interactions

Biochemical Characterization of Enzyme Inhibition Kinetics

There is no available data on the biochemical characterization or enzyme inhibition kinetics for this compound.

Ligand-Binding Assays and Affinity Determination for Identified Targets

No ligand-binding assays or affinity determination studies for this compound have been published.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound can be significantly influenced by modifications to its core components: the phenyl ring, the 1,2,4-triazole (B32235) moiety, the ethan-1-amine linker, and its stereochemistry.

Modifications to the phenyl ring play a critical role in the biological activity of this compound derivatives. The introduction of various substituents can affect the compound's binding affinity to the target enzyme, as well as its physicochemical properties.

The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring has been a common strategy to enhance antifungal activity. For instance, derivatives with fluorine or chlorine atoms on the phenyl ring often exhibit improved potency. nih.gov The position and number of halogen substituents are also crucial. For example, di-substituted derivatives, such as those with 2,4-difluoro or 3,4-dichloro substitutions, have shown potent antifungal activity. nih.gov It has been observed that mono-fluorine substitution on the phenyl ring can possess antifungal activity, while increasing the number of fluorine atoms may lead to a reduction in activity in some cases. nih.gov

Conversely, the presence of electron-donating groups, like methyl groups, can have a variable effect. While a methyl group at the para position of the phenyl ring has been reported to reduce antifungal activity in some series, it has shown to be active in others. nih.gov The following table summarizes the effects of some phenyl ring substitutions on the antifungal activity of related 1,2,4-triazole derivatives.

Table 1: Effect of Phenyl Ring Substitutions on Antifungal Activity of 1,2,4-Triazole Derivatives

| Substituent on Phenyl Ring | Position | Observed Effect on Antifungal Activity | Reference |

|---|---|---|---|

| Fluorine | para (4-) | Increased activity | nih.gov |

| Chlorine | para (4-) | Reduced activity in one series, but 3,4-dichloro showed high activity in another | nih.gov |

| Methyl | para (4-) | Reduced activity | nih.gov |

| Nitro | Not specified | Can significantly improve activity over unsubstituted compounds | nih.gov |

The 1,2,4-triazole ring is a critical pharmacophore in this class of compounds, primarily due to its ability to coordinate with the heme iron atom in the active site of the target enzyme, CYP51. nih.gov This interaction is essential for the inhibition of the enzyme. While the 1,2,4-triazole ring itself is generally considered essential for activity, some studies have explored the impact of its substitution or replacement with other heterocycles.

In general, the unsubstituted 1H-1,2,4-triazole is highly effective. However, linking other bioactive moieties to the triazole ring can lead to hybrid molecules with potentially enhanced or broader-spectrum activity. For instance, the development of hybrid compounds incorporating other heterocyclic rings alongside the triazole has been an area of active research. researchgate.net

The this compound core contains a chiral center at the carbon atom of the ethan-1-amine linker attached to the phenyl ring. The stereochemistry at this center can have a profound impact on the biological activity and selectivity of the compound. The differential binding of enantiomers to the active site of the target enzyme is a well-documented phenomenon in medicinal chemistry.

For many azole antifungal agents, one enantiomer is significantly more active than the other. This stereoselectivity arises from the specific three-dimensional arrangement of the pharmacophoric elements—the phenyl ring, the triazole moiety, and any other substituents—which must fit precisely into the enzyme's active site for optimal interaction. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided search results, the principle of stereoselectivity is well-established for this class of compounds. Asymmetric synthesis of novel triazole derivatives is often pursued to obtain the more active enantiomer. nih.gov

The ethan-1-amine linker connecting the phenyl ring and the 1,2,4-triazole moiety plays a crucial role in correctly positioning these two key pharmacophoric groups within the active site of the target enzyme. The length and flexibility of this linker are important for optimal binding.

Alterations to this linker can significantly affect biological activity. For example, the presence of a hydroxyl group on the carbon adjacent to the phenyl ring, creating a 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol scaffold, is a common feature in many potent antifungal agents. nih.gov This hydroxyl group can form hydrogen bonds with amino acid residues in the active site, thereby strengthening the binding affinity. nih.gov While the parent compound has an amine group, the principles regarding the linker's role in spatial orientation remain relevant. Studies on related compounds have shown that the presence of a methylene (B1212753) linker between the triazole and an aryl substituent can influence toxicity. mdpi.com

Computational and Theoretical Investigations of 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular geometry, and reactivity of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine.

Electronic Structure: The electronic properties of the molecule are described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. espublisher.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the delocalized π-systems of the phenyl and triazole rings are expected to significantly influence the FMOs.

Molecular Geometry: Quantum chemical methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For instance, in the related compound 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, X-ray diffraction studies revealed that the triazole and phenyl rings are nearly perpendicular, with a dihedral angle of 88.72 (4)°. nih.govresearchgate.net In contrast, for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, these rings are nearly parallel, with a dihedral angle of 2.52 (5)°. researchgate.net Similar calculations for the title amine would elucidate the preferred spatial arrangement of its phenyl and triazole moieties, which is crucial for its interaction with biological targets.

Molecular Reactivity: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the triazole ring and the amine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic). This information is vital for understanding potential intermolecular interactions, such as hydrogen bonding with receptor sites.

| Parameter | Description | Typical Application for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, potential for charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Dihedral Angles | Torsion angle between phenyl and triazole rings | Determines the 3D conformation and steric profile of the molecule. |

| MEP Map | Molecular Electrostatic Potential Map | Identifies charge distribution, predicting sites for hydrogen bonding and other non-covalent interactions. |

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, a likely biological target is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047). scholarsrepository.commdpi.com Azole antifungals commonly inhibit this enzyme by coordinating the N-4 atom of the triazole ring to the heme iron atom in the enzyme's active site. tandfonline.com

Binding Mode Prediction: Docking simulations would place this compound into the active site of CYP51. The simulation algorithm samples various conformations and orientations of the ligand, scoring them based on a force field. The resulting binding pose reveals crucial intermolecular interactions, such as:

Hydrogen Bonds: The amine group and triazole nitrogens can act as hydrogen bond donors and acceptors, respectively, forming connections with key amino acid residues.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Coordination: The N-4 of the 1,2,4-triazole (B32235) ring is expected to coordinate with the heme iron of CYP51. tandfonline.com

Studies on other 1,2,4-triazole derivatives have successfully used docking to identify these key interactions, which supports their observed biological activity. ijper.orgias.ac.in

Binding Affinity Estimation: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol), allowing for the comparison of different ligands. A lower binding energy generally indicates a more stable protein-ligand complex. For example, in a study of phenylcarbamoylazinane-1,2,4-triazole amide derivatives, potent compounds showed binding energies against aldo-keto reductases in the range of -49 to -52 kJ/mol.

| Interaction Type | Potential Residues in CYP51 Active Site | Role in Binding |

| Heme Coordination | Heme Iron | Anchors the triazole ring, crucial for inhibition. |

| Hydrogen Bonding | Tyrosine, Serine, Aspartate | Stabilizes the ligand in the active site. |

| Hydrophobic Interactions | Phenylalanine, Leucine, Valine | Contributes to binding affinity through interactions with the phenyl group. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation of the this compound-CYP51 complex would provide insights into its stability and the conformational changes that occur upon binding.

Conformational Sampling: MD simulations allow the ligand to explore different conformations within the binding pocket, providing a more realistic representation of the binding event. This is crucial for a flexible molecule like this compound.

Binding Stability Analysis: The stability of the complex is assessed by analyzing trajectories over the simulation period (typically nanoseconds). Key metrics include:

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor, revealing the most persistent and important interactions. nih.gov

Simulations of other triazole derivatives have shown that stable hydrogen bonding and minimal RMSD fluctuations correlate with potent inhibitory activity. nih.govpensoft.net

| MD Simulation Parameter | Information Gained | Implication for Binding |

| RMSD | Stability of the protein-ligand complex | Low and stable RMSD indicates a stable binding mode. |

| RMSF | Flexibility of protein residues | Highlights key residues that may adjust to accommodate the ligand. |

| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds | Identifies critical hydrogen bonds that maintain the binding pose. |

| Binding Free Energy (MM-PBSA/GBSA) | More accurate estimation of binding affinity | Quantifies the strength of the ligand-receptor interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for derivatives of this compound could be developed to predict the antifungal activity of new, unsynthesized analogues.

Model Development: The process involves several steps:

Data Set: A series of this compound analogues with experimentally determined antifungal activities (e.g., Minimum Inhibitory Concentration, MIC) is required.

Descriptor Calculation: For each molecule, various molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

Predictive Biology: A validated QSAR model can be used to:

Predict the antifungal activity of novel derivatives before synthesis, saving time and resources.

Identify which molecular properties (e.g., hydrophobicity, electronic properties, steric bulk) are most important for activity.

Guide the design of new compounds with potentially enhanced potency.

For example, a QSAR study on 1,2,4-triazole antifungal agents against Candida albicans identified that topological and physicochemical parameters were significant for predicting activity. nih.gov Such insights would be invaluable for optimizing the structure of this compound.

| QSAR Component | Description | Example for this compound Derivatives |

| Dependent Variable | Biological activity | Log(1/MIC) against Candida albicans. |

| Independent Variables | Molecular Descriptors | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic). |

| Statistical Model | Mathematical Equation | Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Validation Metrics | Statistical scores | r^2 (coefficient of determination), q^2 (cross-validated r^2). |

Emerging Research Applications and Future Directions for 1 Phenyl 2 1h 1,2,4 Triazol 1 Yl Ethan 1 Amine

Potential as a Pharmacophore for the Design of Novel Bioactive Agents

The 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine scaffold serves as a valuable pharmacophore in the design of new bioactive agents. The 1,2,4-triazole (B32235) ring is a well-established component in many pharmaceuticals, known for its diverse biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. researchgate.net The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in biological targets, such as the heme iron in cytochrome P450 enzymes. researchgate.netnih.gov This interaction is crucial for the mechanism of action of many azole antifungal drugs. researchgate.netnih.gov

The phenyl group in the structure provides a lipophilic character, which can be essential for membrane permeability and interaction with hydrophobic pockets in target proteins. Furthermore, the ethan-1-amine linker introduces a chiral center, allowing for stereospecific interactions with biological receptors, which can lead to improved efficacy and reduced side effects. The combination of the triazole, phenyl, and chiral amine moieties in a single molecule creates a versatile platform for developing new therapeutic agents. Researchers have synthesized various derivatives of 1,2,4-triazoles and evaluated their biological activities, demonstrating the broad potential of this chemical class. researchgate.netnih.govmdpi.com

| Compound Class | Reported Biological Activity | Key Structural Features |

|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Anticancer | Presence of two phenyl rings and a carbonyl group in addition to the triazole. nih.gov |

| 1,2,4-Triazole derivatives with amino acid fragments | Antifungal | Incorporation of amino acid residues to enhance biological activity. mdpi.com |

| 1H-1,2,4-Triazole derivatives with a pyridine (B92270) unit | Antifungal and Plant Growth Regulatory | Inclusion of a pyridine ring to modulate biological properties. researchgate.net |

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the carbon atom bearing the amine and phenyl groups makes this compound a valuable chiral building block in asymmetric synthesis. Chiral amines are fundamental components in the synthesis of a vast array of enantiomerically pure pharmaceuticals and natural products. They can be used as chiral auxiliaries, catalysts, or starting materials for the construction of more complex chiral molecules.

The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric reduction of the corresponding ketone or enzymatic resolution. Once obtained in a stereochemically defined form, this compound can be utilized in reactions such as asymmetric Michael additions to generate new chiral centers with high stereocontrol. rsc.org The primary amine group can be readily functionalized to introduce other chemical moieties, further expanding its synthetic utility. The combination of the rigid triazole ring and the stereodefined amine center can impart a high degree of stereoselectivity in subsequent chemical transformations.

Exploration in Advanced Materials Science and Coordination Chemistry

The 1,2,4-triazole moiety is known to be an effective ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the triazole ring can coordinate to a variety of metal ions, leading to the formation of materials with interesting magnetic, optical, and porous properties.

This compound, with its triazole ring and an additional amine donor group, can act as a bidentate or bridging ligand. The presence of the phenyl group can influence the packing and dimensionality of the resulting coordination networks through π-π stacking interactions. researchgate.netnih.gov The chirality of the ligand could also be exploited to construct chiral MOFs, which have potential applications in enantioselective separations, asymmetric catalysis, and sensing. The ability to form stable complexes with metal ions suggests that this compound could be a valuable component in the design of novel functional materials.

Uncharted Biological Activities and Novel Therapeutic Avenues for Research

While the 1,2,4-triazole core is associated with a range of biological activities, the specific profile of this compound remains largely unexplored. Based on the activities of related compounds, several novel therapeutic avenues could be investigated.

| Potential Therapeutic Area | Rationale Based on Structural Analogs |

|---|---|

| Anticonvulsant | Derivatives of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides have shown anticonvulsant activity. mdpi.com |

| Anti-inflammatory | Imidazole derivatives with similar structural motifs have been evaluated for anti-inflammatory properties. japsonline.com |

| Anticancer | Numerous 1,2,4-triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. nih.govresearchgate.net |

| Antiviral | The 1,2,4-triazole nucleus is present in some antiviral agents. researchgate.net |

Further research into the synthesis of a library of derivatives based on the this compound scaffold and their subsequent biological screening could uncover novel lead compounds for various diseases. The stereochemistry of the amine center will likely play a critical role in the biological activity, and therefore, the evaluation of individual enantiomers is of high importance. Molecular docking studies could also be employed to predict potential biological targets and guide the design of new analogs with enhanced potency and selectivity. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a triazole moiety can be introduced to a phenethylamine backbone using reagents like H2O2 or KMnO4 for oxidation steps, or NaBH4 for reductions . Reaction pH and solvent choice (e.g., ethanol for reflux) critically affect yield, as seen in similar triazole-amine syntheses where adjusting to pH 9 with ammonia improved crystallization and purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) is essential for confirming the phenyl and triazole substituents. High-resolution mass spectrometry (HRMS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like NH2. X-ray crystallography is used for absolute configuration determination, as demonstrated for structurally analogous triazole derivatives .

Q. How does the triazole ring influence the compound’s stability and reactivity?

- The 1,2,4-triazole ring enhances thermal stability and participates in hydrogen bonding, which aids in crystal packing. Its electron-rich nature facilitates electrophilic substitutions or coordination with metal ions, relevant in catalysis or ligand design .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?

- Tautomerism in triazole systems (e.g., 1H vs. 4H forms) can be resolved using SHELXL for refinement. Hydrogen atom positioning and dihedral angles between the triazole and phenyl rings (e.g., planar vs. twisted conformations) provide definitive evidence. For example, a dihedral angle of 2.3° was critical in confirming the dominant tautomer in a related triazole-amine structure .

Q. What computational tools are effective in predicting synthetic pathways or biological activity?

- AI-driven platforms like Reaxys or Pistachio leverage reaction databases to propose one-step syntheses. Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with antimicrobial efficacy, as seen in fluorobenzyl-triazole derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

- Variability in bioassay results (e.g., antimicrobial IC50) may stem from differences in substituent positioning or purity. Systematic retesting under standardized conditions (e.g., fixed pH, solvent) is recommended. For instance, the fluorobenzyl group in analogous compounds showed enhanced membrane permeability, but batch impurities reduced reproducibility .

Q. What strategies optimize crystallization for structural analysis of hygroscopic triazole-amine derivatives?

- Slow evaporation in ethanol at controlled humidity minimizes hydrate formation. Geometrical constraints (e.g., C–H···N interactions) can be enforced using SHELX restraints, while riding hydrogen models refine Uiso values for NH2 groups .

Methodological Notes

- Synthesis Refinement : Include TLC monitoring and pH adjustments to isolate intermediates .

- Structural Validation : Cross-validate NMR data with Cambridge Structural Database entries for triazole-amine motifs .

- Data Reproducibility : Use PubChem or EPA DSSTox for property verification, avoiding non-curated sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.